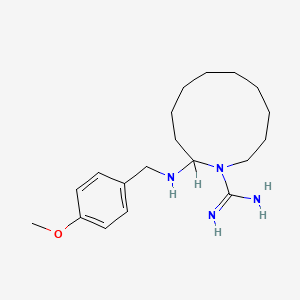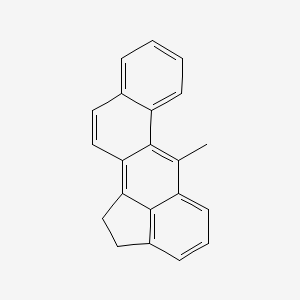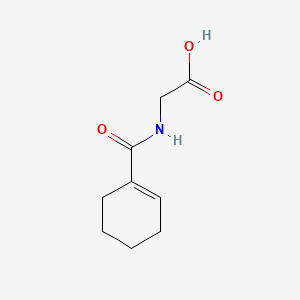![molecular formula C15H22O B1211582 1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B1211582.png)
1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one
Descripción general
Descripción
1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one, also known as aristolone, is a sesquiterpenoid compound with the molecular formula C15H22O. It is a naturally occurring compound found in various plant species, particularly within the Zingiberaceae family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one can be synthesized through several methods. One common approach involves the oxidative coupling of thymol under alkaline conditions. This method has been used historically to produce aristol, an antiseptic drug . Another method involves the pretreatment of agarwood with technical enzymes, which results in the production of aristol-9-en-8-one as a major component .
Industrial Production Methods: Industrial production of aristol-9-en-8-one often involves the extraction of essential oils from agarwood (Aquilaria crassna) using supercritical carbon dioxide extraction and enzyme pretreatment on hydrodistillation. This method yields a higher concentration of aristol-9-en-8-one compared to traditional hydrodistillation methods .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aristol-9-ene-1,8-dione.
Reduction: Reduction reactions can modify the ketone group, potentially forming alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Aristol-9-ene-1,8-dione.
Reduction: Alcohol derivatives of aristol-9-en-8-one.
Substitution: Halogenated and other substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of aristol-9-en-8-one involves its interaction with various molecular targets and pathways. In the context of its sedative-hypnotic effects, aristol-9-en-8-one is believed to interact with the central nervous system, potentially modulating neurotransmitter activity . The compound’s antiseptic properties are likely due to its ability to disrupt microbial cell membranes and inhibit microbial growth .
Comparación Con Compuestos Similares
1,1,7,7a-Tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one can be compared with other sesquiterpenoids, such as:
Aristol-9-ene-1,8-dione: A related compound formed through the oxidation of aristol-9-en-8-one.
β-Guaiene: Another sesquiterpenoid found in agarwood essential oil.
Guaia-3,9-diene: A sesquiterpenoid with similar structural features.
Uniqueness: this compound is unique due to its specific floral aroma and its occurrence in certain plant species. Its distinctive chemical structure and reactivity also set it apart from other sesquiterpenoids .
Propiedades
IUPAC Name |
1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIZCBJCSXBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


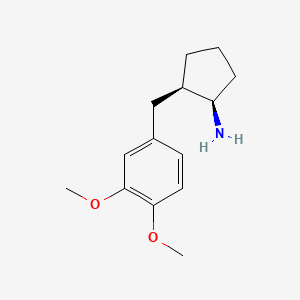
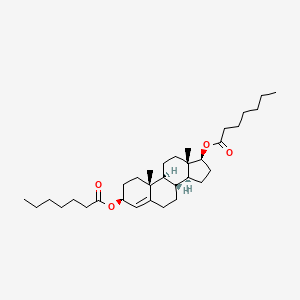

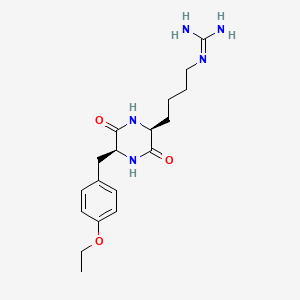
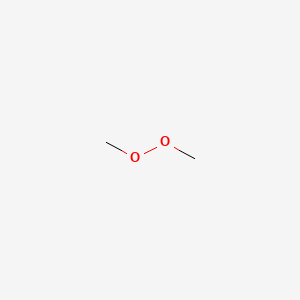

![2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate](/img/structure/B1211511.png)

